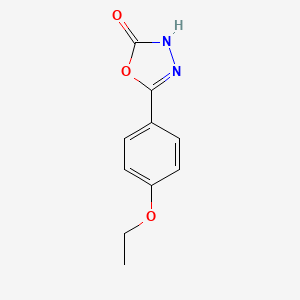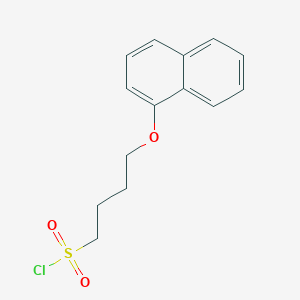![molecular formula C9H7Cl2N3 B1426992 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220518-04-6](/img/structure/B1426992.png)
2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that contains both chlorine and cyclopropyl groups
Scientific Research Applications
2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
As a kinase inhibitor, it likely interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition can lead to changes in the signal transduction pathways, affecting the cellular activities regulated by these pathways .
Biochemical Pathways
As a kinase inhibitor, it is likely to affect various signal transduction pathways regulated by kinases . The downstream effects of this inhibition can vary widely depending on the specific kinase targeted and the cellular context .
Pharmacokinetics
It is known to be soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water . These properties can influence its bioavailability and distribution within the body.
Result of Action
As a kinase inhibitor, its action can result in the inhibition of signal transduction pathways, leading to changes in cellular activities such as cell division, metabolism, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, its solubility in various solvents suggests that it may be more readily absorbed and distributed in certain environments . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Future Directions
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .
Biochemical Analysis
Biochemical Properties
2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can lead to alterations in cellular signaling pathways, affecting various cellular processes. Additionally, this compound can bind to specific protein targets, modulating their activity and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific kinases, which can disrupt cellular signaling pathways and lead to changes in cellular function. This compound can also bind to other biomolecules, such as DNA and RNA, affecting their structure and function. Additionally, this compound can modulate enzyme activity, either by inhibiting or activating specific enzymes, leading to changes in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux, leading to changes in the levels of specific metabolites. For example, it can inhibit enzymes involved in nucleotide synthesis, affecting the availability of nucleotides for DNA and RNA synthesis. Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For example, localization to the nucleus can allow this compound to interact with DNA and transcription factors, affecting gene expression. Similarly, localization to the mitochondria can influence energy metabolism and apoptotic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: Phosphoryl chloride is added to the starting material in the presence of a solvent like toluene. The reaction mixture is heated to around 70°C.
Cyclopropylation: Cyclopropylamine is introduced to the reaction mixture, and the temperature is raised to 106°C. The reaction is allowed to proceed for several hours.
Workup: The reaction mixture is cooled, and the product is extracted using ethyl acetate and water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclopropyl group but shares similar reactivity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains only one chlorine atom and exhibits different reactivity patterns.
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Contains a fluorine atom, which alters its electronic properties.
Uniqueness
2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
IUPAC Name |
2,4-dichloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-6-3-4-14(5-1-2-5)8(6)13-9(11)12-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVMANUFQKJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729192 | |
| Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220518-04-6 | |
| Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220518-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
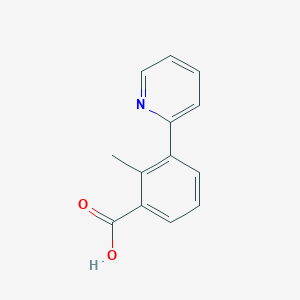
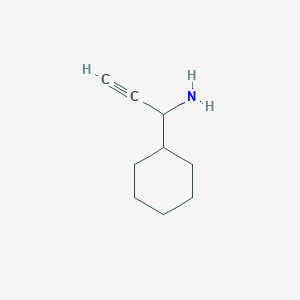
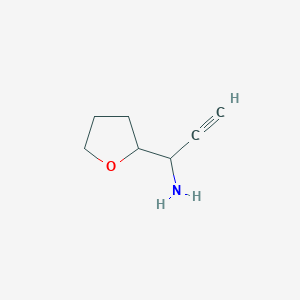
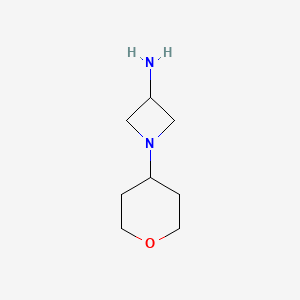
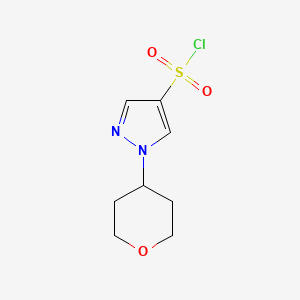
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
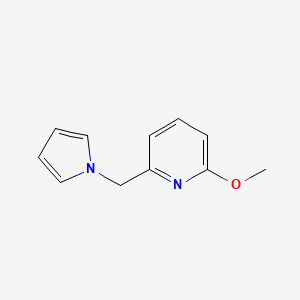

![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
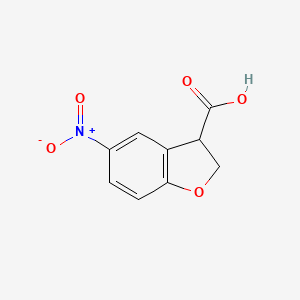
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
